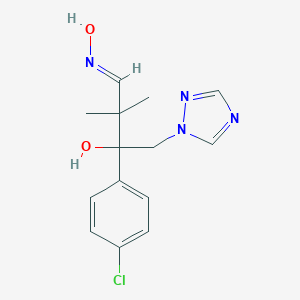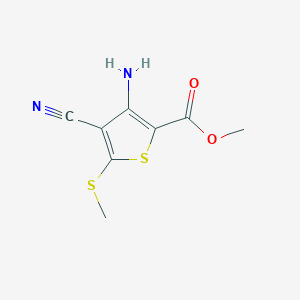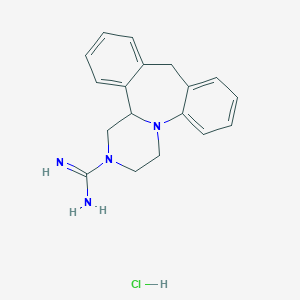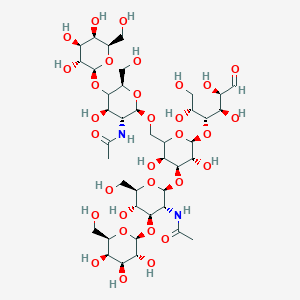
(S)-4-oxopipecolic acid ethylene acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-oxopipecolic acid ethylene acetal is a cyclic compound derived from pipecolic acid, a non-proteinogenic amino acid. This compound features an ethylene acetal protecting group, which is commonly used in organic synthesis to protect carbonyl functionalities during chemical reactions. The (S)-configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-oxopipecolic acid ethylene acetal typically involves the protection of the carbonyl group of 4-oxopipecolic acid using ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of ethylene glycol to form the acetal. Common acid catalysts used in this process include p-toluenesulfonic acid, sulfuric acid, or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity, often using environmentally friendly catalysts and solvents. The removal of water produced during the reaction is crucial to drive the equilibrium towards acetal formation, which can be achieved using molecular sieves or a Dean-Stark apparatus .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-oxopipecolic acid ethylene acetal can undergo various chemical reactions, including:
Hydrolysis: The acetal group can be hydrolyzed back to the original carbonyl compound in the presence of aqueous acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or other reactive sites on the molecule.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid, sulfuric acid) is commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetal group yields 4-oxopipecolic acid, while oxidation can produce carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
(S)-4-oxopipecolic acid ethylene acetal has various applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in multi-step organic synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (S)-4-oxopipecolic acid ethylene acetal involves its ability to protect carbonyl groups during chemical reactions. The acetal group is stable under neutral and basic conditions but can be selectively hydrolyzed under acidic conditions to regenerate the carbonyl functionality . This property makes it valuable in synthetic chemistry for protecting sensitive carbonyl groups during multi-step reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-oxopipecolic acid: The parent compound without the acetal protecting group.
Ethylene glycol acetals: Other compounds with ethylene glycol protecting groups, such as ethylene glycol dimethyl acetal.
Cyclic acetals: Compounds like 1,3-dioxolane and 1,3-dioxane, which also feature cyclic acetal structures.
Uniqueness
(S)-4-oxopipecolic acid ethylene acetal is unique due to its specific stereochemistry and the presence of both a pipecolic acid derivative and an ethylene acetal protecting group. This combination provides distinct reactivity and stability, making it useful in various synthetic and research applications.
Propriétés
IUPAC Name |
(7S)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c10-7(11)6-5-8(1-2-9-6)12-3-4-13-8/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVFMIFGJMPRCL-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC12OCCO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CC12OCCO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)




![2-[(2-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B164699.png)
